molecular formula C5H10ClF2NO B13472911 5-(Difluoromethyl)oxolan-3-amine hydrochloride CAS No. 2913267-57-7

5-(Difluoromethyl)oxolan-3-amine hydrochloride

Cat. No.: B13472911
CAS No.: 2913267-57-7
M. Wt: 173.59 g/mol
InChI Key: VCFIKVUQEMHBTQ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further substituted with an amine group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)oxolan-3-amine hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoromethylated intermediates with oxolane derivatives under controlled conditions. The reaction typically requires the use of specific catalysts and reagents to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Difluoromethyl)oxolan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)oxolan-3-amine hydrochloride is unique due to its specific ring structure and the presence of both difluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2913267-57-7

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

5-(difluoromethyl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-1-3(8)2-9-4;/h3-5H,1-2,8H2;1H

InChI Key

VCFIKVUQEMHBTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C(F)F)N.Cl

Origin of Product

United States

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